3-(2,5-dimethylfuran-3-yl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Description

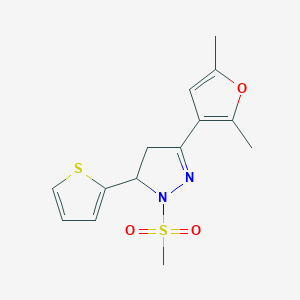

This compound belongs to the 4,5-dihydro-1H-pyrazole class, characterized by a partially saturated pyrazole ring fused with heterocyclic substituents. The core structure includes a 2,5-dimethylfuran-3-yl group at position 3, a methanesulfonyl (mesyl) group at position 1, and a thiophen-2-yl group at position 3. The methanesulfonyl group enhances electrophilicity and stability, while the thiophene and dimethylfuran moieties contribute to π-π stacking and hydrogen-bonding interactions. Its structural complexity enables diverse biological activities, including antimicrobial and anti-inflammatory properties, as inferred from related pyrazole derivatives .

Properties

IUPAC Name |

5-(2,5-dimethylfuran-3-yl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-9-7-11(10(2)19-9)12-8-13(14-5-4-6-20-14)16(15-12)21(3,17)18/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMAOBPOSLEVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethylfuran-3-yl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrazole ring substituted with a thiophene and a dimethylfuran moiety, which may contribute to its biological properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In particular, compounds similar to 3-(2,5-dimethylfuran-3-yl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole have demonstrated significant inhibition of cyclooxygenase (COX) enzymes.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Example A | 45 | 75 | 10 |

| Example B | 30 | 85 | 8 |

| Target Compound | TBD | TBD | TBD |

In a study by Abdellatif et al., several pyrazole derivatives were screened for their COX inhibitory activity. The most potent compounds exhibited high selectivity for COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .

2. Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents. The compound's structure allows it to interact with microbial targets effectively.

A study evaluated various pyrazole compounds against a range of bacterial strains and reported:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

The results indicate that certain modifications to the pyrazole core can enhance antimicrobial activity .

3. Antitumor Activity

The potential antitumor effects of pyrazole derivatives have been investigated in several studies. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines.

A case study involving a series of pyrazole derivatives reported:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 12 |

| Compound D | MCF7 | 15 |

| Target Compound | TBD | TBD |

These findings suggest that the target compound may possess significant antitumor properties, warranting further investigation .

The biological activities of 3-(2,5-dimethylfuran-3-yl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can be attributed to several mechanisms:

- COX Inhibition : The compound likely inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins.

- Antimicrobial Interaction : Its structure may facilitate binding to bacterial enzymes or receptors, disrupting microbial metabolism.

- Apoptosis Induction : The presence of specific functional groups may trigger apoptotic pathways in cancer cells.

Scientific Research Applications

Biological Applications

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives. For instance, compounds similar to 3-(2,5-dimethylfuran-3-yl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole have shown promising results against various fungal strains. In a study evaluating novel pyrazole derivatives, compounds exhibited significant antifungal activity with EC50 values ranging from 5.52 to 19.46 µg/mL against fungi such as Fusarium graminearum and Candida albicans . This suggests that the compound may serve as a lead structure for developing new antifungal agents.

2. Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. A related study synthesized several pyrazole-based compounds that demonstrated efficacy against bacterial strains. The synthesis involved modifying the pyrazole structure to enhance its bioactivity, leading to compounds with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics . This indicates that 3-(2,5-dimethylfuran-3-yl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole could be explored further for antimicrobial applications.

Agricultural Applications

1. Fungicides

The potential use of this compound as a fungicide has been explored due to its structural similarity to known fungicidal agents. Research has indicated that derivatives with similar functional groups can inhibit fungal growth effectively . The incorporation of the thiophene ring is particularly noteworthy as thiophene derivatives are known for their fungicidal properties.

2. Plant Growth Regulators

Compounds derived from pyrazoles have been studied for their role in plant growth regulation. The unique chemical structure of 3-(2,5-dimethylfuran-3-yl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole may influence plant physiological processes, potentially enhancing growth or stress resistance . This application is still under investigation but presents a promising avenue for agricultural innovation.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Comparisons

Key Structural Insights :

- The methanesulfonyl group in the target compound distinguishes it from hydroxyl- or carbazate-substituted analogs (e.g., –2), likely improving solubility and metabolic stability .

- Thiophene vs. Phenyl : Thiophene’s sulfur atom enhances π-electron density, favoring stronger intermolecular interactions (e.g., C–H···S) compared to phenyl derivatives .

Computational and Crystallographic Insights

- Hydrogen Bonding : The target compound’s crystal packing (P1 space group) involves N–H···O and O–H···N bonds, forming R₂²(8) motifs similar to –2 but distinct from fluorophenyl derivatives (e.g., ) .

Q & A

Basic: What are the optimal synthetic routes for this compound?

The synthesis typically involves multi-step protocols starting from α,β-unsaturated ketones or hydrazine derivatives. For example:

- Step 1 : Condensation of substituted α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (6–8 hours), monitored by TLC .

- Step 2 : Functionalization via sulfonation using methanesulfonyl chloride in basic media to introduce the methanesulfonyl group.

- Critical Parameters : Solvent choice (e.g., ethanol vs. DMF), stoichiometric ratios (hydrazine:ketone ≥ 2:1), and purification via recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Basic: How to characterize the compound’s structural and electronic properties?

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions in dihydropyrazole rings) .

- Spectroscopy :

- NMR : Assign proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm; pyrazole NH as a broad singlet near δ 8.5 ppm) .

- FTIR : Confirm sulfonyl groups via S=O stretches at 1150–1300 cm⁻¹ .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₁₇N₂O₃S₂: 349.08) .

Advanced: How to evaluate its biological activity in drug discovery?

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or cyclooxygenases using fluorogenic substrates (IC₅₀ calculations) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .

- In Silico Studies : Molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., COX-2 active site) .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitutions?

- Sulfonation Dynamics : Methanesulfonyl groups enhance electrophilicity at the pyrazole N1 position, facilitating SN2 reactions with amines/thiols. Monitor kinetics via HPLC to track byproduct formation .

- Ring-Opening Reactions : Acidic conditions may hydrolyze the dihydropyrazole ring; stabilize using non-protic solvents (e.g., DCM) .

Advanced: How to conduct structure-activity relationship (SAR) studies?

- Modify Substituents :

- Replace thiophene with furan or phenyl to assess π-stacking effects .

- Vary methanesulfonyl with tosyl or acetyl groups to compare electronic effects on bioactivity .

- Quantitative SAR (QSAR) : Use Gaussian09 for DFT calculations (e.g., HOMO-LUMO gaps to predict redox activity) .

Advanced: What computational methods validate its interaction with biological targets?

- Docking Simulations : Glide SP/XP scoring for binding affinity predictions (e.g., ΔG < -8 kcal/mol suggests strong inhibition) .

- MD Simulations : AMBER force fields to assess protein-ligand stability over 100 ns trajectories .

Basic: How to ensure compound stability during storage?

- Conditions : Store at -20°C in amber vials under argon.

- Stability Assays : Monitor degradation via LC-MS over 6 months; detect hydrolyzed products (e.g., free thiophene derivatives) .

Advanced: How to resolve contradictions in reported synthetic yields?

- Case Study : reports 70–80% yields using glacial acetic acid, while achieves 60% with ethanol.

- Root Cause Analysis : Acetic acid may protonate intermediates, accelerating cyclization but increasing side reactions. Optimize via DoE (Design of Experiments) to balance rate vs. purity .

Advanced: What challenges arise in crystallographic studies of this compound?

- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures yields suitable single crystals.

- Disorder Issues : Flexible dihydropyrazole rings may require TWINABS for data correction .

- Hydrogen Bonding : Resolve O–H⋯N interactions with SHELXL refinement (R-factor < 5%) .

Advanced: How to optimize multi-step synthesis for scalability?

- Key Steps :

- Quality Control : In-line PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.